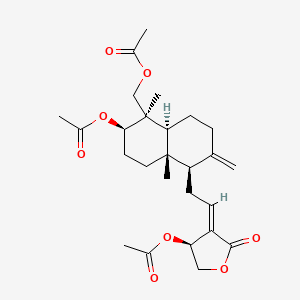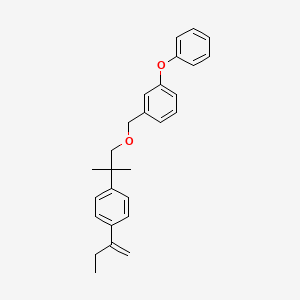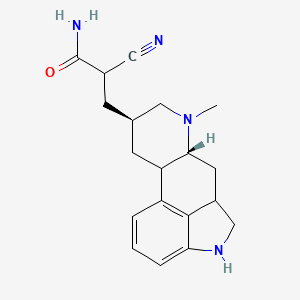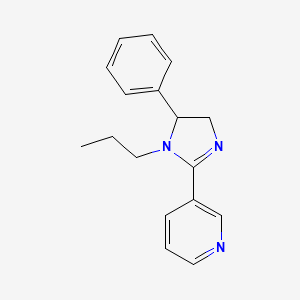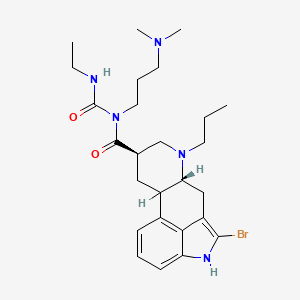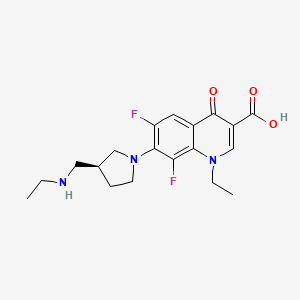
Dqf6LG8qwj
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Dqf6LG8qwj Merafloxacin , is a fluoroquinolone antibacterial agent. It is chemically identified as 1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid . Merafloxacin is notable for its ability to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Merafloxacin is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure, which involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinoline ring through electrophilic fluorination reactions.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached to the quinoline core via nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of Merafloxacin involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Merafloxacin undergoes several types of chemical reactions, including:
Oxidation: Merafloxacin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the Merafloxacin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Merafloxacin with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Merafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial and antiviral properties, particularly against SARS-CoV-2.
Medicine: Explored as a potential therapeutic agent for treating bacterial and viral infections.
Industry: Utilized in the development of new antimicrobial agents and in pharmaceutical research
Mecanismo De Acción
Merafloxacin exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby restricting viral replication. The molecular targets of Merafloxacin include the ribosomal RNA and the pseudoknot region of the viral RNA .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different molecular targets.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against respiratory pathogens.
Uniqueness of Merafloxacin
Merafloxacin is unique in its ability to inhibit the pseudoknot formation in the SARS-CoV-2 genome, making it a promising candidate for antiviral therapies. Its specific mechanism of action and molecular targets distinguish it from other fluoroquinolones .
Propiedades
Número CAS |
99735-05-4 |
|---|---|
Fórmula molecular |
C19H23F2N3O3 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m0/s1 |
Clave InChI |
BAYYCLWCHFVRLV-NSHDSACASA-N |
SMILES isomérico |
CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
SMILES canónico |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


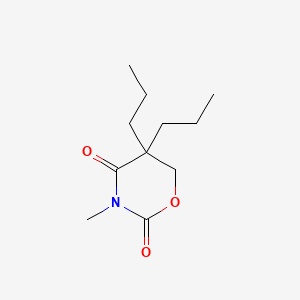

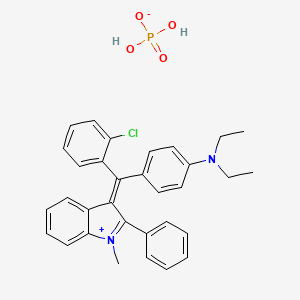
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

